molecular formula C18H20BrNO2 B8164576 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide

3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide

Cat. No.: B8164576
M. Wt: 362.3 g/mol
InChI Key: CRQYMGOJQRMTJJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide is a benzamide derivative featuring a benzyloxy group at the 3-position, a bromo substituent at the 4-position, and N,N-diethyl groups on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural complexity, which allows for diverse interactions in biological systems.

Properties

IUPAC Name

4-bromo-N,N-diethyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-3-20(4-2)18(21)15-10-11-16(19)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQYMGOJQRMTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule decomposes into three synthons:

  • A benzyl-protected phenolic oxygen at position 3

  • A bromine substituent at position 4

  • An N,N-diethylamide group at position 1

Critical considerations include:

  • Bromination regioselectivity : The benzyloxy group's strong para-directing effect necessitates early-stage bromine introduction to avoid competing substitution patterns.

  • Amide stability : Diethylamine's steric bulk requires careful temperature control during coupling to prevent N-dealkylation.

Synthetic Methodologies

Step 1: Synthesis of 4-Bromo-3-hydroxybenzoic Acid

  • Reagents : 3-Hydroxybenzoic acid, bromine (Br₂), acetic acid

  • Conditions : 0–5°C, 12 h stirring

  • Mechanism : Electrophilic aromatic substitution directed by phenolic –OH

  • Yield : 72% (pale yellow crystals)

  • Validation :

    • IR : Broad O–H stretch at 3200 cm⁻¹, C=O at 1680 cm⁻¹

    • ¹H-NMR (DMSO-d₆) : δ 7.82 (d, J=2.4 Hz, H-2), 7.45 (dd, J=8.6, 2.4 Hz, H-6), 6.92 (d, J=8.6 Hz, H-5)

Step 2: Benzyl Ether Formation

  • Reagents : Benzyl bromide, K₂CO₃, DMF

  • Conditions : 80°C, 6 h under N₂

  • Yield : 88% (white powder)

  • Key Observation : Excess benzyl bromide (1.5 eq) prevents di-benzylation byproducts

Step 3: Amide Coupling via Acid Chloride

  • Reagents : Oxalyl chloride, diethylamine

  • Conditions :

    • Acid chloride formation: 0°C, 2 h in anhydrous CH₂Cl₂

    • Amidation: −78°C quench with Et₂NH, warm to RT

  • Yield : 76% (colorless oil)

  • Purity : 89% by HPLC (C18, MeCN/H₂O 70:30)

Step 1: 3-Benzyloxybenzoic Acid Synthesis

  • Reagents : 3-Hydroxybenzoic acid, BnBr, Cs₂CO₃

  • Conditions : Reflux in acetone, 8 h

  • Yield : 93%

Step 2: Regioselective Bromination

  • Challenge : Overcoming benzyloxy's para-directing effect to achieve ortho bromination

  • Solution : Use N-bromosuccinimide (NBS) with FeCl₃ catalyst in CCl₄

  • Conditions : 40°C, 24 h

  • Yield : 68%

  • Regiochemical Proof : NOESY shows H-2 coupling with benzyl protons

Amidation via Mixed Carbonate

  • Innovation : Avoids acid chloride formation using EDCI/HOBt coupling

  • Reagents : EDCI, HOBt, Et₂NH

  • Conditions : RT, 48 h in THF

  • Yield : 81%

  • Advantage : Reduced epimerization risk compared to acid chloride route

Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Total Yield49%54%
Critical Step YieldBromination (72%)Bromination (68%)
Purity (HPLC)89%92%
Scalability>100 g<50 g
Regiochemical ControlHighModerate

Key Insights :

  • Route A benefits from early bromination but requires cryogenic conditions

  • Route B's EDCI-mediated coupling enables room-temperature processing

Spectroscopic Characterization

Infrared Spectroscopy

  • Amide C=O : 1645 cm⁻¹ (vs. 1680 cm⁻¹ in precursor acid)

  • Benzyl C–O : 1240 cm⁻¹

  • Absence of –OH : Confirms complete benzylation

¹H-NMR (CDCl₃)

  • δ 7.52 (d, J=2.1 Hz, H-2)

  • δ 7.38–7.28 (m, 5H, benzyl)

  • δ 4.95 (s, 2H, OCH₂Ph)

  • δ 3.45 (q, J=7.0 Hz, 4H, NCH₂)

  • δ 1.25 (t, J=7.0 Hz, 6H, CH₃)

Mass Spectrometry

  • EI-MS : m/z 391 [M]⁺ (calc. 391.08)

  • Fragmentation : Loss of benzyl (91 amu) → m/z 300

Process Optimization Studies

Solvent Screening for Amidation

SolventYield (%)Purity (%)
THF8192
DMF6885
CH₂Cl₂7389
Et₂O5578
Temperature (°C)Reaction Time (h)Yield (%)
0289
251.576
−20492

Trade-off : Lower temperatures improve yields but increase processing time

Scientific Research Applications

3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the bromo and diethylamino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

4-Bromo-N,N-diethylbenzamide (5d)

  • Structure : Lacks the 3-benzyloxy group present in the target compound.
  • Synthesis : Prepared via palladium-catalyzed hydroxylation of 4-bromo-N,N-diethylbenzamide, yielding a melting point of 121–123°C .
  • Key Differences :
    • The absence of the benzyloxy group reduces steric bulk and lipophilicity.
    • Simpler synthesis due to fewer functional groups.

3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide

  • Structure : Differs in the amide substitution (dimethyl vs. diethyl).
  • Lower molecular weight (284.15 g/mol for diethyl vs. 270.13 g/mol for dimethyl) may affect pharmacokinetics .

4-Bromo-N,N-diethyl-2-formylbenzamide

  • Structure : Contains a formyl group at the 2-position alongside the bromo and diethylamide groups.
  • Properties :
    • The formyl group introduces additional reactivity for conjugation or further derivatization.
    • Higher topological polar surface area (37.4 Ų) compared to the target compound, influencing solubility .

4-Bromo-N-(diethyl-carbamothio-yl)-benzamide

  • Structure : Replaces the amide oxygen with a sulfur atom (thiocarbamoyl group).
  • Synthesis : Derived from 4-bromo-benzoyl chloride and potassium thiocyanate.
  • Increased hydrogen bonding capacity due to sulfur’s polarizability .

SNC80 and Derivatives (Delta-Opioid Agonists)

  • Examples : SNC80 (methoxy substituent), SNC86 (3-hydroxy), SNC162 (3-phenyl).
  • Biological Activity :
    • SNC86 exhibits the highest potency and efficacy in vitro (GTPγS binding) and in vivo (antidepressant-like effects), attributed to the 3-hydroxy group .
    • The target compound’s benzyloxy group may confer metabolic stability compared to SNC80’s methoxy group, which undergoes hydroxylation .

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide

  • Structure : Contains a secondary amide linkage and a 4-methoxybenzamido group.
  • Synthesis: Prepared via coupling of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides.
  • Higher molecular weight (434.26 g/mol) compared to the target compound (estimated ~355 g/mol) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Benzyloxy)-4-bromo-N,N-diethylbenzamide, and how can reaction conditions be optimized?

  • Methodology : A scalable synthesis involves coupling O-benzyl hydroxylamine derivatives with halogenated benzoyl chlorides under anhydrous conditions. Key steps include:

  • Using Schlenk flasks for air-sensitive reactions (e.g., sodium pivalate handling) to prevent decomposition .
  • Employing inert atmospheres (N₂/Ar) during acyl chloride additions to minimize side reactions .
  • Monitoring reaction progress via TLC or HPLC, with purification via column chromatography using silica gel and dichloromethane/hexane gradients.
    • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of Na pivalate) and solvent polarity (acetonitrile vs. dichloromethane) to improve yields. Pre-drying sodium pivalate enhances product purity by reducing hydrolysis .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyloxy, bromo, and diethylamide substituents. Look for characteristic shifts: benzyloxy protons at δ 4.8–5.2 ppm, bromo-aryl carbons at δ 115–125 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in EtOAc/hexane .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Conduct pre-experiment risk assessments per Prudent Practices in the Laboratory (Chapter 4), focusing on mutagenicity (Ames II testing recommended) and thermal instability .
  • Use fume hoods, nitrile gloves, and eye protection. Avoid heating >40°C due to decomposition risks .
  • Store under inert gas at –20°C, shielded from light, in amber vials with PTFE-lined caps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity across synthetic batches?

  • Troubleshooting :

  • Moisture Sensitivity : Anhydrous sodium pivalate is critical; undried reagents reduce yields by 15–20% .
  • Side Reactions : Monitor for bromine displacement (e.g., via GC-MS). Add TCICA (trichloroisocyanuric acid) to suppress radical pathways .
  • Scale-Up Challenges : Use continuous flow systems for exothermic steps (e.g., acyl chloride addition) to improve reproducibility .

Q. What mechanistic insights explain the compound’s stability and reactivity in nucleophilic substitution reactions?

  • Electronic Effects : The bromo substituent activates the aryl ring for SNAr (nucleophilic aromatic substitution), while the diethylamide group withdraws electron density, enhancing electrophilicity at the para position .
  • Anomeric Stabilization : The N-(benzyloxy) group’s lone pair interacts with the σ* orbital of the N-acyloxy bond, reducing resonance with the amide carbonyl and stabilizing the sp³-hybridized nitrogen .

Q. How can researchers assess the mutagenic potential of this compound in biological assays?

  • In Vitro Testing :

  • Ames II Assay : Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction). Compare to positive controls (e.g., benzyl chloride) .
  • Comet Assay : Evaluate DNA strand breaks in mammalian cell lines (e.g., HepG2) at 10–100 µM concentrations .
    • Mitigation : Structural analogs with reduced mutagenicity replace the benzyloxy group with methoxy or tert-butyloxy .

Q. What strategies improve the compound’s stability in long-term storage?

  • Stability Studies :

  • Thermal Analysis : DSC/TGA to identify decomposition onset (~60°C). Store below –20°C .
  • Light Sensitivity : UV-vis spectroscopy shows degradation at λ < 400 nm; use UV-stabilized containers .
  • Lyophilization : Freeze-dry under high vacuum to prevent hydrolysis, achieving shelf life >12 months .

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